Daprodustat

Descripción general

Descripción

Daprodustat es un medicamento utilizado para el tratamiento de la anemia debido a la enfermedad renal crónica. Es un inhibidor de la prolil hidroxilasa factor inducible por hipoxia que aumenta los niveles de eritropoyetina, lo que a su vez estimula la producción de glóbulos rojos . This compound se administra por vía oral y ha sido aprobado para uso médico en Japón desde junio de 2020 y en los Estados Unidos desde febrero de 2023 .

Métodos De Preparación

Daprodustat se puede sintetizar utilizando ácido malónico como materia prima a través de una serie de reacciones que incluyen la reacción de Biginelli y la saponificación . La preparación de su forma cristalina implica condiciones específicas para garantizar una buena estabilidad a la luz, alta estabilidad a la temperatura, alta estabilidad a la humedad, buena solubilidad y alta pureza . Los métodos de producción industrial se centran en optimizar estas condiciones para producir this compound a gran escala.

Análisis De Reacciones Químicas

Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Cyclization | DCC, malonic acid (59) | Cyclic urea (60) | 72% |

| 2 | Condensation | Ethyl isocyanoacetate, basic conditions | Intermediate 61 | - |

| 3 | Saponification | Hydrolysis (alkaline) | Daprodustat | 78% |

- Mechanistic Insight :

- Step 1 : Dicyclohexylcarbodiimide (DCC) facilitates urea formation via nucleophilic acyl substitution.

- Step 2 : Ethyl isocyanoacetate introduces the glycine moiety through a nucleophilic addition-elimination sequence.

- Step 3 : Saponification cleaves the ethyl ester to yield the carboxylic acid functionality in this compound .

Metabolic Reactions

This compound undergoes extensive hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, primarily CYP2C8 (95%) and CYP3A4 (5%) .

Major Metabolic Pathways

| Metabolite | Structure Modification | Enzyme Involved | Pharmacological Activity |

|---|---|---|---|

| M2 (GSK2391220) | Mono-oxygenation | CYP2C8 | Comparable to parent drug |

| M3 (GSK2506104) | Di-oxygenation | CYP2C8 | Not fully quantified |

| M13 (GSK2531401) | Tri-oxygenation | CYP2C8/CYP3A4 | Similar potency to this compound |

- Key Findings :

- Metabolites M2, M3, and M13 account for ≥10% of circulating drug-related material .

- Oxygenation occurs at multiple positions (e.g., pyrimidine ring, cyclohexyl groups), generating 14 stereoisomers .

- In vitro studies show metabolites retain HIF-PH inhibitory activity but with unquantified clinical contributions .

Enzyme Inhibition Data

| Parameter | Value | Source |

|---|---|---|

| CYP2C8 IC₅₀ | 3.5 nM | |

| CYP3A4 IC₅₀ | 21 µM | |

| CYP2D6 IC₅₀ | 6 µM |

- Drug-Drug Interactions :

Degradation and Stability

Aplicaciones Científicas De Investigación

Anemia in Chronic Kidney Disease

- Dialysis-Dependent Patients : Daprodustat has been approved for use in adults on dialysis for at least four months. Clinical trials demonstrated that this compound effectively increased hemoglobin levels comparable to ESAs while maintaining a favorable safety profile. The ASCEND-D trial confirmed that this compound improved or maintained hemoglobin within target ranges without significantly increasing cardiovascular risks .

- Non-Dialysis-Dependent Patients : Although this compound has shown efficacy in non-dialysis-dependent patients, its use in this population remains unapproved due to safety concerns highlighted in clinical studies. Notably, there was a slight increase in cancer-related events among non-dialysis patients treated with this compound compared to those receiving ESAs .

Key Findings from Phase III Trials

| Trial Name | Population Type | Primary Outcome | Results |

|---|---|---|---|

| ASCEND-D | Dialysis-dependent | Change in hemoglobin levels | Significant improvement vs. standard care |

| ASCEND-ND | Non-dialysis-dependent | Change in hemoglobin levels | Non-inferiority achieved |

| Efficacy Review | Both populations | Serious adverse events | Similar rates compared to ESAs |

The data from these studies indicate that this compound is effective in managing anemia due to CKD, particularly in patients on dialysis .

Safety Profile

Despite its efficacy, this compound is associated with some risks:

- Cardiovascular Events : The FDA has noted an increased risk of thrombotic vascular events, including heart attack and stroke. The results from the ASCEND trials indicated similar rates of major adverse cardiovascular events when compared to standard treatments .

- Common Side Effects : High blood pressure, abdominal pain, dizziness, and allergic reactions are among the most frequently reported side effects .

Case Study 1: Transitioning from ESA to this compound

A 65-year-old male patient on dialysis transitioned from high-dose ESA therapy to this compound due to inadequate response and side effects. Over six months, his hemoglobin levels stabilized within the target range without significant adverse cardiovascular events.

Case Study 2: Managing Anemia in Complex Patients

A 72-year-old female patient with multiple comorbidities demonstrated improved hemoglobin levels after initiating this compound therapy while being monitored for potential cancer recurrence. Close follow-up revealed no new malignancies during the treatment period.

Mecanismo De Acción

Daprodustat funciona inhibiendo las enzimas prolil hidroxilasa factor inducible por hipoxia, que son responsables de la degradación de los factores inducibles por hipoxia en condiciones normales de oxígeno . Al inhibir estas enzimas, this compound estabiliza los factores inducibles por hipoxia, lo que lleva a una mayor transcripción de genes involucrados en la eritropoyesis, incluida la eritropoyetina . Esto da como resultado una mayor producción de glóbulos rojos, lo que alivia la anemia .

Comparación Con Compuestos Similares

Daprodustat es similar a otros inhibidores de la prolil hidroxilasa factor inducible por hipoxia como roxadustat y vadadustat. This compound tiene propiedades únicas que lo diferencian de estos compuestos. Por ejemplo, se ha demostrado que this compound tiene un perfil de eficacia diferente según el tipo de sangre de los pacientes que se someten a hemodiálisis . Además, la administración oral de this compound proporciona una alternativa conveniente a los agentes estimulantes de la eritropoyesis inyectables .

Compuestos similares::- Roxadustat

- Vadadustat

- Molidustat

Las propiedades únicas de this compound y su aprobación como el primer tratamiento oral para la anemia debido a la enfermedad renal crónica resaltan su importancia en el campo de la medicina .

Actividad Biológica

Daprodustat (GSK1278863) is an investigational oral hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI) that has garnered attention for its potential in treating anemia associated with chronic kidney disease (CKD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant research findings.

This compound functions by inhibiting prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), which leads to the stabilization of HIF-α proteins. This stabilization subsequently enhances the expression of genes regulated by HIF, including erythropoietin (EPO), a key hormone in erythropoiesis. The following table summarizes the key components involved in this compound's mechanism:

| Component | Function |

|---|---|

| PHD1, PHD2, PHD3 | Enzymes that degrade HIF-α under normoxic conditions |

| HIF-α | Transcription factor that promotes erythropoiesis |

| EPO | Hormone stimulating red blood cell production |

Clinical Efficacy

Recent clinical trials have demonstrated this compound's efficacy in managing anemia in CKD patients. The ASCEND program, comprising multiple Phase III studies, evaluated this compound against standard treatments such as darbepoetin alfa. Key findings include:

- ASCEND-ND Trial : In non-dialysis-dependent CKD patients, this compound maintained hemoglobin levels within target ranges without increasing cardiovascular risk compared to darbepoetin alfa .

- ASCEND-D Trial : In dialysis-dependent patients, this compound showed non-inferiority to darbepoetin alfa in treating anemia, with similar rates of major adverse cardiovascular events (MACE) .

Safety Profile

The safety profile of this compound was assessed across several studies. Notably:

- In the ASCEND studies involving over 8,000 patients, this compound was well tolerated with no significant increase in cardiovascular events compared to traditional therapies .

- Carcinogenicity studies in animal models indicated no treatment-related neoplastic findings at clinically relevant doses .

Research Findings

Several studies have explored the biological activity and outcomes associated with this compound:

- Iron Metabolism : this compound significantly decreased hepcidin levels and improved iron metabolism parameters compared to recombinant human EPO (rhEPO) in both non-dialysis and dialysis populations .

- Efficacy vs. rhEPO : A meta-analysis revealed that this compound led to comparable increases in hemoglobin levels when compared to rhEPO but demonstrated a better safety profile regarding serious adverse events .

Case Study 1: Efficacy in Non-Dialysis Patients

A multi-center randomized trial involving 312 patients showed that this compound effectively increased hemoglobin levels while maintaining a favorable safety profile over a 52-week period .

Case Study 2: Dialysis-Dependent Patients

In another trial focusing on dialysis-dependent CKD patients, this compound not only maintained hemoglobin levels but also improved quality of life measures significantly compared to placebo .

Propiedades

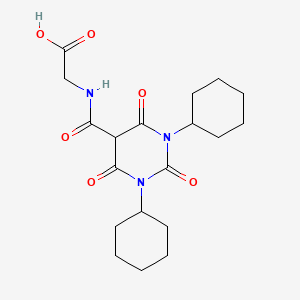

IUPAC Name |

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEYEZADQJCKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337360 | |

| Record name | Daprodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Chronic kidney disease (CKD) is associated with several complications, including anemia. The development of anemia in patients with CKD is mostly due to the kidneys' inability to produce a sufficient amount of erythropoietin (EPO). By inhibiting hypoxia-inducible factor (HIF)-prolyl hydroxylase domain enzymes (PHDs), daprodustat leads to the accumulation of the HIF-α transcription factor. HIF-α translocates to the nucleus and binds to hypoxia response elements (HREs) on DNA. This promotes the production of EPO, which then induces an erythropoietic response and upregulates iron transport. | |

| Record name | Daprodustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

960539-70-2 | |

| Record name | Daprodustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960539702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daprodustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daprodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,3-dicyclohexylhexahydro-2,4,6-trioxo-5-pyrimidinyl)carbonyl]glycine;2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPRODUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVR38ZM64B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Daprodustat functions as a hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor. [, , ] By inhibiting HIF-PHDs, this compound prevents the degradation of hypoxia-inducible factors (HIFs). HIFs are key transcription factors that regulate the production of erythropoietin (EPO), a hormone crucial for red blood cell production. This elevation in EPO levels stimulates erythropoiesis, ultimately addressing the anemia observed in individuals with chronic kidney disease. [, , ]

A: this compound's inhibition of HIF-PHDs leads to an increase in red blood cell mass, mirroring the physiological response to hypoxia. [] While this effect is beneficial in treating anemia, excessive red blood cell production can lead to complications like multiorgan congestion and secondary non-neoplastic effects. Preclinical studies in rats and mice have demonstrated these findings, emphasizing the importance of careful dose management in clinical settings. []

A: Phase 3 clinical trials, ASCEND-D and ASCEND-ND, have investigated the efficacy and safety of this compound compared to rhEPO and darbepoetin alfa, respectively. [] The studies demonstrated that this compound achieved non-inferiority in terms of hemoglobin level increase and major adverse cardiovascular events. [] This suggests that this compound could be a valuable alternative for managing anemia in chronic kidney disease patients, particularly those unresponsive to or intolerant of existing therapies.

A: Post-hoc analyses of the ASCEND-D and ASCEND-ND trial data, specifically comparing cardiovascular endpoints in patients enrolled from Europe (EU) versus those from other regions (non-EU), did not reveal any significant differences. [] The findings for major adverse cardiovascular events (MACE), MACE combined with thromboembolic events, and MACE combined with hospitalization for heart failure were consistent between the EU and non-EU subgroups. [] This suggests that the cardiovascular safety profile of this compound is relatively consistent across different patient populations.

A: this compound's effect on cardiac repolarization was assessed to determine its potential to prolong the QT interval, a risk factor for potentially fatal arrhythmias. [] A randomized, placebo-controlled study in healthy subjects indicated that this compound, even at a high dose (500 mg), did not significantly prolong the QT interval. [] This finding suggests that this compound is unlikely to pose a significant proarrhythmic risk at clinically relevant doses.

A: this compound, being an oral medication, offers a more convenient and less invasive treatment option compared to injectable erythropoiesis-stimulating agents like rhEPO. [, ] This ease of administration could enhance patient compliance and potentially improve long-term treatment outcomes. [, ] Furthermore, the oral route might reduce the risk of injection-site reactions and infections associated with injectable therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.